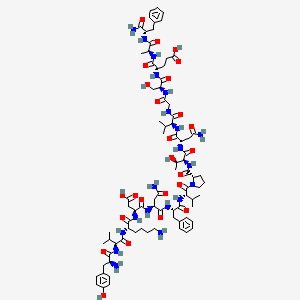
氮杂环丁烷-3-硫醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine-3-thiol hydrochloride is a four-membered heterocyclic compound containing a sulfur atom and a nitrogen atom within its ring structure. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles. Azetidine-3-thiol hydrochloride is utilized in various fields, including organic synthesis, medicinal chemistry, and polymer science.
科学研究应用
Azetidine-3-thiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Biochemical Pathways
Azetidines are used in various biochemical pathways due to their unique reactivity. They are used in the synthesis of polyamines, with various structures (i.e., branched vs. linear) and degrees of control . .
Result of Action
Azetidines are known to have unique reactivity that can be triggered under appropriate reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidine-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with an azetidine precursor in the presence of a strong acid to form the hydrochloride salt. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of azetidine-3-thiol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
化学反应分析
Types of Reactions: Azetidine-3-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted azetidine derivatives.
相似化合物的比较
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms, with lower ring strain compared to azetidine.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.
Uniqueness: Azetidine-3-thiol hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
azetidine-3-thiol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVAOKPPTCPUEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179337-60-1 |
Source


|
| Record name | azetidine-3-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes azetidine-3-thiol hydrochloride a significant compound in pharmaceutical synthesis?
A1: Azetidine-3-thiol hydrochloride is a crucial building block for creating the side chain of certain carbapenem antibiotics, including tebipenem pivoxil. [, ] These antibiotics are known for their broad-spectrum activity against a wide range of bacterial infections.
Q2: Can you describe a specific example of how azetidine-3-thiol hydrochloride is used in drug synthesis?
A2: Absolutely. One research paper describes the synthesis of 1-(1,3-thiazolin-2-yl)azetidine-3-thiol hydrochloride (4), a key intermediate for the oral carbapenem antibiotic L-084. [] The researchers used 1-azabicyclo[1.1.0]butane (ABB) to synthesize various azetidine derivatives, ultimately leading to the formation of compound (4) via the hydrolysis of a protected azetidine-3-thiol derivative.
Q3: The research mentions different synthetic routes. Are there advantages to a particular method?
A3: Yes, different synthetic approaches offer advantages in terms of yield, cost, and process efficiency. For example, one paper highlights a method for synthesizing the side chain of tebipenem pivoxil using 2-(methylthio)-4,5-dihydrothiazole as the starting material. [] This method claims to improve the yield of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, simplify the synthesis process, and reduce overall costs compared to previous methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/new.no-structure.jpg)
![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)





![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)





